molecular formula C10H9FN2O3 B322134 N-(2-fluoro-5-nitrophenyl)cyclopropanecarboxamide

N-(2-fluoro-5-nitrophenyl)cyclopropanecarboxamide

Cat. No.: B322134
M. Wt: 224.19 g/mol
InChI Key: WPHOKOCRXFVQBA-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C10H9FN2O3 and its molecular weight is 224.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9FN2O3

Molecular Weight

224.19 g/mol

IUPAC Name

N-(2-fluoro-5-nitrophenyl)cyclopropanecarboxamide

InChI

InChI=1S/C10H9FN2O3/c11-8-4-3-7(13(15)16)5-9(8)12-10(14)6-1-2-6/h3-6H,1-2H2,(H,12,14)

InChI Key

WPHOKOCRXFVQBA-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F

Canonical SMILES

C1CC1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclopropanecarbonyl chloride (5.4 mL, 60 mmol) was added dropwise over 5 min to a stirred solution of 2-fluoro-5-nitroaniline (1.56 g, 10.0 mmol) and solid NaHCO3 (7.65 g, 90 mmol) in DCM (50 mL) at room temperature under nitrogen. The mixture was stirred overnight then diluted with DCM (50 mL) and H2O (100 mL) and stirred for 30 min. The aqueous and organic layers were partitioned and the aqueous layer extracted with DCM (2×50 mL). The combined organic layers were dried (Na2SO4), filtered and the solvent removed under vacuum to leave a crude residue. The residue was dry-loaded onto silica gel and purified by column chromatography on silica gel using EtOAc/heptane (1:9 to 4:6) as eluent to give the product (2.2 g, 98% yield) as a solid.
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
7.65 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
98%

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